molecular formula C18H19NO4 B15160500 Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate CAS No. 861841-71-6

Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate

Cat. No.: B15160500
CAS No.: 861841-71-6
M. Wt: 313.3 g/mol
InChI Key: JQAISMJEOKFUHM-UHFFFAOYSA-N
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Description

Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate is a chemical compound with a complex structure that includes an ethyl carbamate group, an acetyl group, and a benzyloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acetylation of 4-(benzyloxy)phenol to form 2-acetyl-4-(benzyloxy)phenol. This intermediate is then reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: A simpler compound with similar functional groups but lacking the benzyloxy and acetyl groups.

    Benzyl carbamate: Contains a benzyloxy group but lacks the acetyl group.

    Acetylphenyl carbamate: Contains an acetyl group but lacks the benzyloxy group.

Uniqueness

Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

861841-71-6

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

ethyl N-(2-acetyl-4-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C18H19NO4/c1-3-22-18(21)19-17-10-9-15(11-16(17)13(2)20)23-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,19,21)

InChI Key

JQAISMJEOKFUHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)C

Origin of Product

United States

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